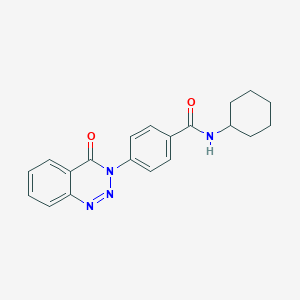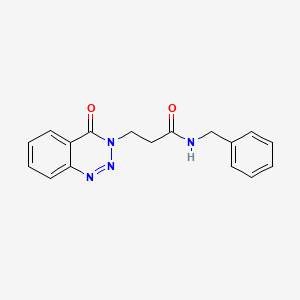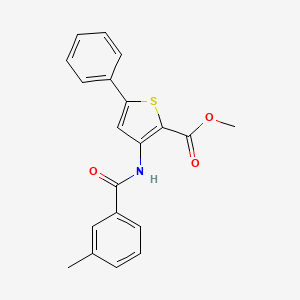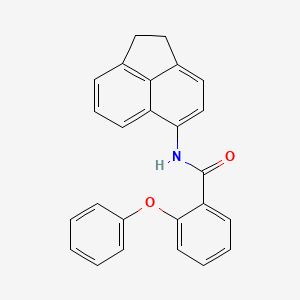![molecular formula C16H16BrN3O2 B6524247 6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 899989-69-6](/img/structure/B6524247.png)
6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one, also known as BPEOP, is a novel compound with a wide range of potential uses due to its unique chemical structure. BPEOP is a heterocyclic compound that consists of two nitrogen atoms, two oxygen atoms, and one carbon atom. BPEOP is a member of the pyridazinone family and is synthesized from a reaction between 3-bromophenol and 2-oxo-2-(pyrrolidin-1-yl)ethyl pyridazin-3-one. This compound has been studied extensively due to its potential applications in various areas, including medicine, agriculture, and industry.
科学的研究の応用
6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one has been studied extensively for its potential applications in various areas of scientific research. This compound has been investigated for its potential use as an antioxidant, an anti-inflammatory agent, an antifungal agent, and a potential therapeutic agent for the treatment of cancer. This compound has also been studied as a potential inhibitor of bacterial growth, as well as a potential inhibitor of the growth of certain viruses. Additionally, this compound has been studied as a potential inhibitor of the growth of certain fungi and as a potential therapeutic agent for the treatment of certain neurological disorders.
作用機序
The mechanism of action of 6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is still being studied, but it is believed that this compound acts as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, this compound is believed to have anti-inflammatory and antifungal properties due to its ability to inhibit the production of certain inflammatory and fungal enzymes. This compound is also believed to inhibit the growth of certain bacteria and viruses by interfering with the replication process.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but preliminary research suggests that this compound may have beneficial effects on the human body. This compound is believed to have antioxidant, anti-inflammatory, and antifungal properties, as well as the potential to inhibit the growth of certain bacteria and viruses. Additionally, this compound may have potential therapeutic benefits for the treatment of certain neurological disorders.
実験室実験の利点と制限
The advantages of using 6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. The primary limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to incorporate into certain experiments.
将来の方向性
The potential applications of 6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one are still being explored, and there is a wide range of possible future directions for research. One potential area of research is the development of new therapeutic agents for the treatment of cancer. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs to treat various neurological disorders. Additionally, further research into the potential antifungal and antibacterial properties of this compound could lead to the development of new drugs to treat fungal and bacterial infections. Finally, further research into the potential antioxidant properties of this compound could lead to the development of new drugs to prevent oxidative damage.
合成法
The synthesis of 6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is achieved by a reaction between 3-bromophenol and 2-oxo-2-(pyrrolidin-1-yl)ethyl pyridazin-3-one. This reaction is known as a nucleophilic aromatic substitution, and it is carried out in a solvent such as acetic acid. The reaction is conducted at a temperature of approximately 160°C for a period of two hours. The reaction produces the desired product, this compound, in a yield of approximately 80%.
特性
IUPAC Name |
6-(3-bromophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-13-5-3-4-12(10-13)14-6-7-15(21)20(18-14)11-16(22)19-8-1-2-9-19/h3-7,10H,1-2,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLMFPDAEBQFMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)



![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)

![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)


![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)
